An In-depth Technical Guide to 2-Ethyl-4-iodophenol
An In-depth Technical Guide to 2-Ethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Ethyl-4-iodophenol. It is intended for professionals in the fields of chemical research and drug development who utilize substituted phenols as intermediates and building blocks in organic synthesis. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its utility in medicinal chemistry.
Core Chemical Properties and Identifiers
2-Ethyl-4-iodophenol is an aromatic organic compound characterized by a phenol ring substituted with both an ethyl group and an iodine atom. These functional groups provide distinct sites for chemical modification, making it a valuable intermediate in synthetic chemistry.
Physicochemical Data
The quantitative properties of 2-Ethyl-4-iodophenol are summarized below. These values are computationally derived and provide a basis for understanding the compound's physical behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₉IO | PubChem[1] |
| Molecular Weight | 248.06 g/mol | PubChem[1] |
| IUPAC Name | 2-ethyl-4-iodophenol | PubChem[1] |
| CAS Number | 277324-67-1 | PubChem[1] |
| Canonical SMILES | CCC1=C(C=CC(=C1)I)O | PubChem[1] |
| InChI Key | QLUFNWQXIPGNJN-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Reactivity
While specific literature on the synthesis of 2-Ethyl-4-iodophenol is not abundant, a plausible route can be extrapolated from standard iodination methods for phenols.
Proposed Synthesis Protocol: Electrophilic Iodination of 2-Ethylphenol
This protocol describes a general method for the regioselective iodination of 2-ethylphenol at the para-position, which is activated by the hydroxyl group.
Materials:
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2-Ethylphenol
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Sodium Iodide (NaI)
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Sodium Hypochlorite (NaOCl, commercial bleach)
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Methanol (MeOH)
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Hydrochloric Acid (HCl), 2M
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Sodium thiosulfate (Na₂S₂O₃)
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylphenol (1.0 eq) in methanol.
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Addition of Reagents: Add sodium iodide (1.1 eq) to the solution and stir until it dissolves. Cool the flask to 0 °C in an ice bath.
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Iodination: Slowly add a solution of sodium hypochlorite (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C. The in-situ generation of hypoiodite will act as the electrophilic iodinating agent.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
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Workup: Acidify the mixture with 2M HCl to a pH of ~2. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure.
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Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Ethyl-4-iodophenol.
Caption: General workflow for the synthesis of 2-Ethyl-4-iodophenol.
Chemical Reactivity
The chemical reactivity of 2-Ethyl-4-iodophenol is dominated by its two primary functional groups: the phenolic hydroxyl group and the aryl iodide.
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Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide. This nucleophilic phenoxide can participate in reactions such as Williamson ether synthesis to form ether derivatives.[2]
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Aryl Iodide: The carbon-iodine bond is a key site for forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2] This reactivity makes 2-Ethyl-4-iodophenol a versatile building block for creating complex molecular architectures.
Analytical Characterization
The structure of 2-Ethyl-4-iodophenol can be confirmed using standard analytical techniques.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group (a quartet and a triplet), and a broad singlet for the phenolic hydroxyl proton. The substitution pattern on the aromatic ring will lead to a specific splitting pattern for the three aromatic protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display eight unique signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the iodine atom will be shifted upfield due to the heavy atom effect.
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IR (Infrared Spectroscopy): The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-H stretches for the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 248. The isotopic pattern of iodine would not be visible as it is monoisotopic. Fragmentation patterns would likely involve the loss of the ethyl group.
Chromatographic Analysis Protocol (HPLC)
This protocol provides a general method for analyzing the purity of 2-Ethyl-4-iodophenol or monitoring its reaction progress by High-Performance Liquid Chromatography (HPLC).
Instrumentation & Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid.
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Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 280 nm.
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Injection Volume: 10 µL.
Sample Preparation:
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Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
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Perform serial dilutions to create calibration standards if quantitative analysis is required.
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Filter the sample through a 0.45 µm syringe filter before injection.
Caption: Standard workflow for HPLC analysis of 2-Ethyl-4-iodophenol.
Applications in Research and Drug Development
2-Ethyl-4-iodophenol is not an active pharmaceutical ingredient itself but serves as a valuable building block in the synthesis of more complex molecules with potential biological activity.[2]
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Medicinal Chemistry: In drug discovery, functionalized intermediates like 2-Ethyl-4-iodophenol are used in lead optimization. The aryl iodide moiety allows for the rapid generation of analog libraries via cross-coupling reactions. By systematically modifying this position, researchers can explore the structure-activity relationship (SAR) of a lead compound to improve potency, selectivity, or pharmacokinetic properties.
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Organic Synthesis: It serves as a precursor for ortho-ethyl, para-substituted phenols, a structural motif present in various complex organic molecules and natural products.
Caption: Role of 2-Ethyl-4-iodophenol as an intermediate in drug discovery.
Safety and Handling
Based on safety data for structurally related iodophenols, 2-Ethyl-4-iodophenol should be handled with care.[3][4][5][6]
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Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause skin, eye, and respiratory system irritation.[4][6]
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Personal Protective Equipment (PPE): Handle in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate protective gloves, safety goggles, and a lab coat.[4][5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3][7] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.[5][7]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. 2-Ethyl-4-iodophenol | C8H9IO | CID 21406153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. sodiumiodide.net [sodiumiodide.net]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
